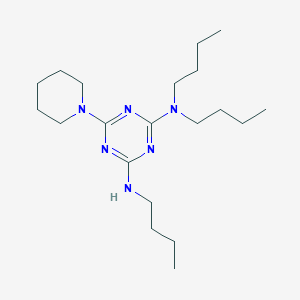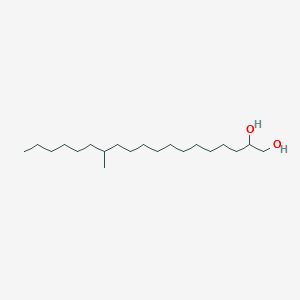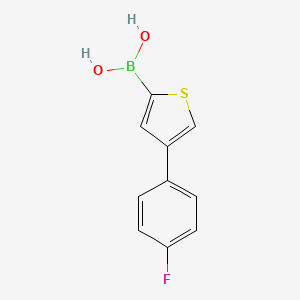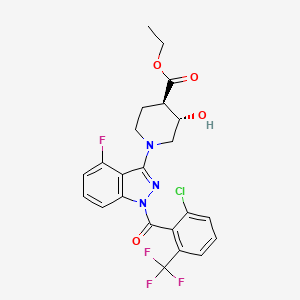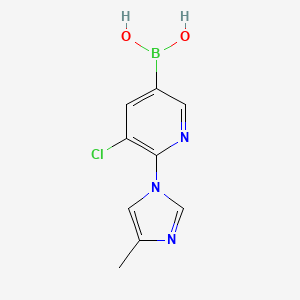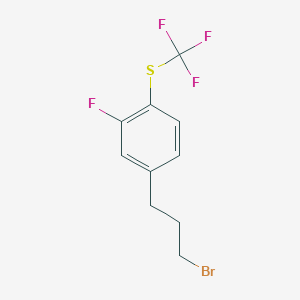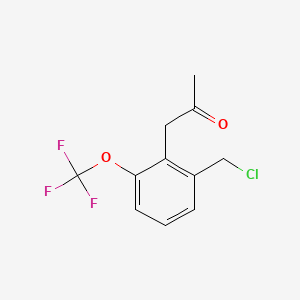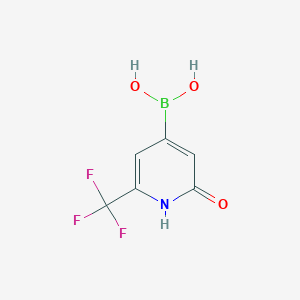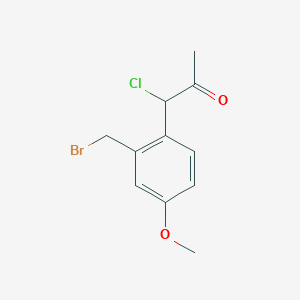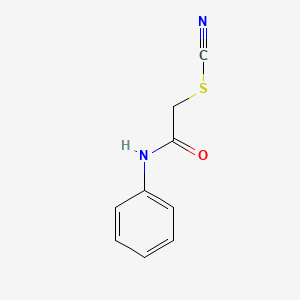
2-Anilino-2-oxoethyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-2-oxoethyl thiocyanate is a chemical compound with the molecular formula C9H8N2OS. It is known for its unique structure, which includes an aniline group, an oxoethyl group, and a thiocyanate group.
Preparation Methods
The synthesis of 2-anilino-2-oxoethyl thiocyanate typically involves the reaction of aniline with ethyl oxalyl chloride to form 2-anilino-2-oxoethyl chloride. This intermediate is then reacted with potassium thiocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .
The use of readily available reagents and straightforward reaction conditions makes this compound accessible for research and development purposes .
Chemical Reactions Analysis
2-Anilino-2-oxoethyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or other reduced products.
Hydrolysis: The thiocyanate group can be hydrolyzed to form corresponding amides or acids under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Anilino-2-oxoethyl thiocyanate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-anilino-2-oxoethyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or therapeutic effects .
Comparison with Similar Compounds
2-Anilino-2-oxoethyl thiocyanate can be compared with similar compounds such as:
2-Anilino-2-oxoethyl sulfonyl acetic acid: This compound has a similar structure but includes a sulfonyl group instead of a thiocyanate group.
2-Anilino-2-oxoethyl (4E)-4-(2-thienylmethylene)-1,2,3,4-tetrahydro-9-acridinecarboxylate: This compound has a more complex structure and is used in different applications, including as a potential therapeutic agent.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further research and development.
Properties
CAS No. |
10156-35-1 |
|---|---|
Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
(2-anilino-2-oxoethyl) thiocyanate |
InChI |
InChI=1S/C9H8N2OS/c10-7-13-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6H2,(H,11,12) |
InChI Key |
MQAQDCGJZXXNIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



